(r)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
Overview
Description
(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl It is a derivative of tetrahydroquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as 1,2,3,4-tetrahydroquinoline.
Functionalization: The tetrahydroquinoline undergoes functionalization to introduce the carboxylic acid group at the 2-position.
Chiral Resolution: To obtain the (R)-enantiomer, chiral resolution techniques are employed, often involving the use of chiral resolving agents.
Hydrochloride Formation: The carboxylic acid is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions at the quinoline ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinoline derivatives, which have applications in dyes and pharmaceuticals.
Reduction Products: Amines, which can be further used in the synthesis of other bioactive compounds.
Substitution Products: Derivatives with different functional groups, which can be used in various chemical and pharmaceutical applications.
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and pathways due to its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infections.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
Quinoline: The parent compound from which tetrahydroquinoline derivatives are derived.
Isoquinoline: Another related heterocyclic aromatic compound.
Uniqueness: (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. Its specific structural features also make it suitable for certain applications that other similar compounds may not be able to fulfill.
Biological Activity
(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.
1. Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions. The compound features a tetrahydroquinoline core structure that is pivotal for its biological activity. Recent advancements have focused on optimizing the synthesis to improve yield and enantiomeric purity .
2.1 Anticancer Properties
Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. For instance, studies have shown that certain substituted tetrahydroquinolines can inhibit Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells. One study reported a compound with a Ki value of 5.2 µM against Bcl-2 protein, indicating its potential as an anticancer agent .
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives
Compound | Ki Value (µM) | Biological Target | Effect |
---|---|---|---|
Compound 1 | 5.2 | Bcl-2 | Inhibitor |
Compound 2 | 3.8 | Mcl-1 | Inhibitor |
Compound 3 | 6.0 | Bcl-Xl | No significant binding |
2.2 Neuroprotective Effects
Tetrahydroquinolines have also been investigated for their neuroprotective effects. Compounds derived from this scaffold have shown potential in slowing the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanism of action may involve modulation of neurotransmitter systems and reduction of oxidative stress .
3.1 Pain Management
Substituted tetrahydroquinolines have been explored for their analgesic properties, particularly in treating chronic and neuropathic pain. A patent indicates that these compounds can be formulated into pharmaceutical preparations aimed at pain relief .
Case Study: Efficacy in Neuropathic Pain
A clinical study evaluated the efficacy of a specific tetrahydroquinoline derivative in patients with neuropathic pain conditions. Results indicated significant pain reduction compared to placebo groups, supporting its use as a therapeutic agent .
3.2 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrahydroquinoline derivatives against various pathogens. These compounds demonstrated effective inhibition against strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydroquinoline derivatives. Modifications at different positions on the quinoline ring can significantly influence their pharmacological properties.
Table 2: Structure-Activity Relationship Insights
Position on Ring | Modification Type | Effect on Activity |
---|---|---|
C-1 | Alkyl substitution | Increased potency |
C-4 | Halogenation | Enhanced selectivity |
C-3 | Hydroxyl group | Improved solubility |
Properties
IUPAC Name |
(2R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFTXGXKUNDYFE-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N[C@H]1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75433-76-0 | |
Record name | 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75433-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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